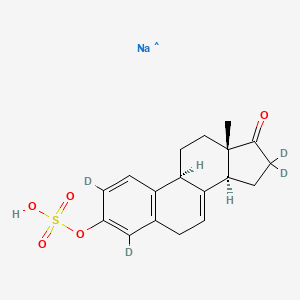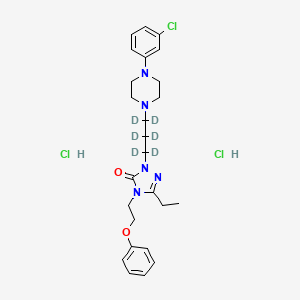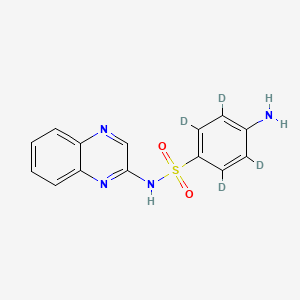
Sulfaquinoxaline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. It exhibits activity against a broad spectrum of Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfaquinoxaline-d4 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the sulfaquinoxaline molecule. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the sulfaquinoxaline structure. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, followed by purification steps to isolate the deuterium-labeled product. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxymonosulfate in the presence of ferrous ions (Fe(II)).
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfaquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Sulfaquinoxaline-d4 is widely used in scientific research due to its deuterium labeling, which allows for the study of pharmacokinetics and metabolic profiles of drugs. Its applications include:
Mecanismo De Acción
Sulfaquinoxaline-d4 exerts its effects by inhibiting the enzyme dihydrofolate synthetase, which is essential for the synthesis of nucleic acids in bacteria and coccidia. This inhibition disrupts the nucleic acid synthesis, leading to the death of the microorganisms. The compound’s active peak against coccidia is at the second schizont stage, which is the fourth day of the coccidial life cycle .
Comparación Con Compuestos Similares
Sulfaquinoxaline-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline, used for similar purposes but without the benefits of deuterium labeling.
Sulfapyridine: Another sulfonamide used as an antimicrobial agent.
Sulfadiazine: A sulfonamide with similar antimicrobial properties.
2-Amino-quinoxaline: A structurally related compound used in various chemical reactions.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in studying drug metabolism and pharmacokinetics, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C14H12N4O2S |
|---|---|
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
Clave InChI |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H] |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


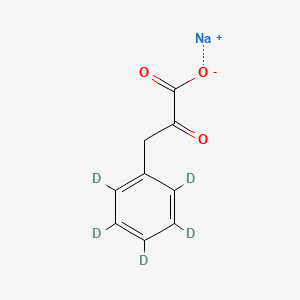


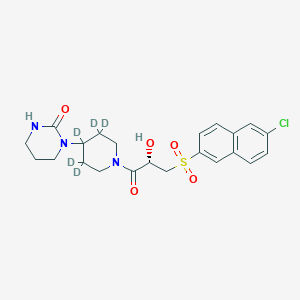
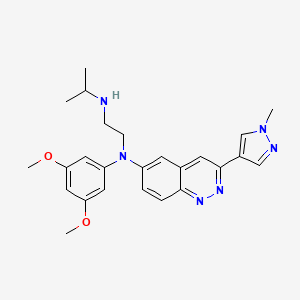
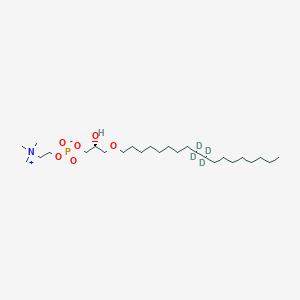
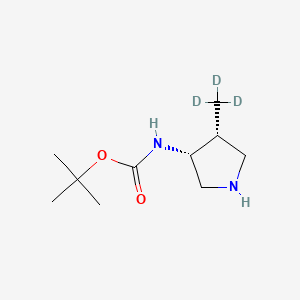
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
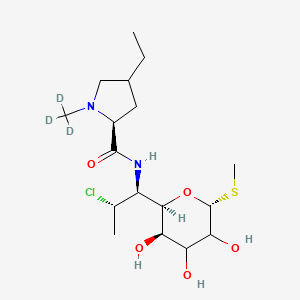
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
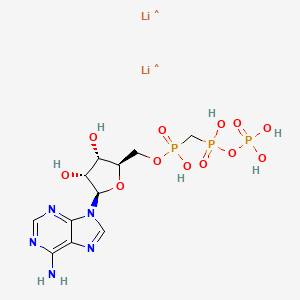
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
